Lapatinib 2-Fluoro Impurity, also known as Bical-2-fluoro or (S)-N-(4-((3-chloro-4-(2-fluorophenylamino)quinazolin-6-yl)oxy)phenyl)-4-(methylsulfonyl)-2-(2-propylpentanamido)benzamide [], is a potential impurity arising during the synthesis of Bicalutamide []. Bicalutamide itself is a nonsteroidal antiandrogen drug primarily used to treat prostate cancer []. This impurity's presence can potentially impact the efficacy and safety of Bicalutamide, making its detection and control crucial in pharmaceutical development and quality control [].
Lapatinib 2-Fluoro Impurity is a chemical compound associated with the pharmaceutical agent Lapatinib, which is primarily used in the treatment of breast cancer. Lapatinib itself is classified as a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor 2 and the epidermal growth factor receptor pathways. The presence of impurities, such as the 2-Fluoro Impurity, can affect the efficacy and safety of the drug, making it crucial to analyze and control these impurities in pharmaceutical formulations.
Lapatinib was developed by GlaxoSmithKline and is marketed under the brand name Tykerb. It is indicated for use in patients with advanced or metastatic breast cancer, particularly those with HER2-positive tumors. The compound's synthesis and potential impurities are often discussed in patent literature and scientific articles that detail its chemical structure and synthesis methods .
Lapatinib 2-Fluoro Impurity falls under the category of pharmaceutical impurities. Impurities are unwanted substances that can arise during the synthesis of active pharmaceutical ingredients and can impact drug quality, efficacy, and safety. This particular impurity is characterized by its fluorinated structure, which can influence the drug's pharmacokinetics and pharmacodynamics.
The synthesis of Lapatinib typically involves several chemical reactions that can yield various impurities, including the 2-Fluoro Impurity. A notable method includes a one-pot reaction utilizing starting materials like 2-furaldehyde diethyl acetal and various halogenated anilines. The process has been optimized to achieve high purity levels (up to 98%) with a conversion rate of approximately 70% .
Technical Details:
The molecular structure of Lapatinib 2-Fluoro Impurity includes a fluorine atom substituted on a benzene ring, which is part of a larger quinazoline framework. This substitution can alter the compound's electronic properties and biological activity.
Data:
The structural formula reflects the presence of various functional groups that contribute to its pharmacological activity.
The synthesis of Lapatinib involves several key reactions:
Technical Details:
Lapatinib exerts its therapeutic effects by inhibiting the activity of specific tyrosine kinases associated with cancer cell proliferation. The mechanism involves:
Data:
Relevant Data:
Lapatinib is primarily used in clinical settings for treating HER2-positive breast cancer, often in combination with other chemotherapeutic agents like capecitabine. Its effectiveness against resistant forms of breast cancer makes it an essential drug in oncology.
Scientific Uses:
Lapatinib 2-Fluoro Impurity (CAS 1393112-45-2) is a regioisomeric process contaminant structurally related to the tyrosine kinase inhibitor lapatinib. Its systematic IUPAC name is N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine, with the molecular formula C₂₉H₂₆ClFN₄O₄S and a molecular weight of 581.07 g/mol . The impurity features a 2-fluorobenzyloxy substituent on the aniline ring, distinguishing it from lapatinib’s native 3-fluorobenzyloxy group. This positional isomerism arises from the unintended incorporation of 2-fluorobenzyl halide reagents during the synthesis of lapatinib’s key intermediate, 3-chloro-4-((3-fluorobenzyl)oxy)aniline [4] [5].
The compound’s structure (see Table 1) includes a quinazoline core linked to a chlorinated aniline moiety via a nitrogen bridge, with a furanyl side chain modified by a methylsulfonylethylaminomethyl group. Spectroscopic characterization reveals distinctive features: UV-Vis absorption maxima at 265 nm and 345 nm, and mass spectral identification via protonated molecular ion [M+H]⁺ at m/z 581.1, with characteristic fragment ions at m/z 382 (quinazoline cleavage) and m/z 200 (furan side chain) [6]. Nuclear Magnetic Resonance (NMR) data show a diagnostic downfield shift (δ 7.8–8.2 ppm) for the quinazoline H-2 proton and a meta-coupling pattern (J = 8.5 Hz) for the 2-fluorobenzyl aromatic protons, enabling differentiation from lapatinib’s para-coupled 3-fluorobenzyl signals [5].
Table 1: Structural and Physicochemical Profile of Lapatinib 2-Fluoro Impurity
Property | Specification |
---|---|
CAS Registry Number | 1393112-45-2 |
Molecular Formula | C₂₉H₂₆ClFN₄O₄S |
Molecular Weight | 581.07 g/mol |
IUPAC Name | N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Key Spectral Identifiers | [M+H]⁺: 581.1 (LC-MS); ¹H NMR (DMSO-d6): δ 8.52 (s, 1H, quinazoline-H2), 7.8–8.2 (m, 4H, benzyl-H) |
Purity Specifications | >95% (HPLC) |
This impurity originates during the nucleophilic substitution step of lapatinib synthesis, where 3-chloro-4-fluoroaniline reacts with fluorobenzyl halides. The inadvertent use of 2-fluorobenzyl bromide (or chloride) instead of the intended 3-fluorobenzyl halide leads to regioisomeric contamination (Figure 1) [4] [5]. The reaction’s susceptibility to this error stems from the comparable reactivity of ortho- and meta-fluorinated benzyl halides, with impurity levels escalating to 0.5–1.2% under suboptimal temperature control (>40°C) or impure halide reagents [6].
Figure 1: Synthetic Pathway Generating Lapatinib 2-Fluoro Impurity
Lapatinib Intermediate + 2-Fluorobenzyl Halide ↓ Nucleophilic Substitution Lapatinib 2-Fluoro Impurity (Regioisomer)
Purification challenges arise from the impurity’s physicochemical similarity to lapatinib: LogP values (calculated) are 4.8 (impurity) vs. 4.7 (lapatinib), and reversed-phase HPLC retention times differ by <0.5 minutes under standard conditions [2]. Industrial control strategies include:
Table 2: Common Process-Related Impurities in Lapatinib Synthesis
Impurity Name | CAS Number | Molecular Formula | Origin Step |
---|---|---|---|
Lapatinib 2-Fluoro Impurity | 1393112-45-2 | C₂₉H₂₆ClFN₄O₄S | Aniline Alkylation |
O-De(3-fluorobenzyl) Lapatinib | 1268997-70-1 | C₂₂H₂₁ClN₄O₄S | Dealkylation |
N-De[2-(methylsulfonyl)ethyl] Lapatinib | 697299-82-4 | C₂₆H₂₀ClFN₄O₂ | Hydrolysis |
Deschloro Lapatinib | 633370-23-7 | C₂₉H₂₇FN₄O₄S | Incomplete Chlorination |
As a structural analog, the 2-fluoro impurity may compete with lapatinib for binding to the HER2/EGFR kinase domains. In silico docking studies indicate a 15% reduction in binding affinity due to steric clashes from the ortho-fluorine atom with kinase domain residues (Leu796, Thr798), potentially diminishing lapatinib’s therapeutic efficacy in HER2-positive breast cancer [3] [5]. Regulatory agencies classify it as a "qualified impurity" requiring stringent control at thresholds ≤0.15% (ICH Q3A/B) due to its structural alert: the aniline group associated with genotoxic potential [2] [6].
Analytical detection employs LC-MS/MS with multiple reaction monitoring (MRM), using transitions m/z 581.1→382.0 (quantifier) and 581.1→200.0 (qualifier). Validated methods achieve a detection limit of 0.03% (0.15 µg/mL) and linearity (r²=0.999) over 0.03–0.5% relative to lapatinib [2] [6]. Pharmacopeial standards (USP/EP) mandate specific tests for this impurity, with commercial reference materials available at >95% purity for accurate quantification [4].
Table 3: Regulatory and Analytical Specifications for the Impurity
Parameter | Specification | Methodology |
---|---|---|
ICH Classification | Qualified Impurity (Threshold: ≤0.15%) | ICH Q3A(R2), Q3B(R2) Guidelines |
Detection Limit | 0.03% (0.15 µg/mL) | LC-MS/MS (MRM Mode) [2] |
Quantification Range | 0.03–0.5% Relative to Lapatinib | Linear Regression (y=1.02x+0.01) |
Pharmacopeial Controls | USP <1086>, EP 2.2.46 | Chromatographic Purity Testing |
Proactive control of this impurity is critical for lapatinib’s quality profile, directly impacting drug approval and batch release. Continuous improvements in synthetic fidelity and analytical monitoring ensure compliance with global regulatory standards, safeguarding therapeutic efficacy [2] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7